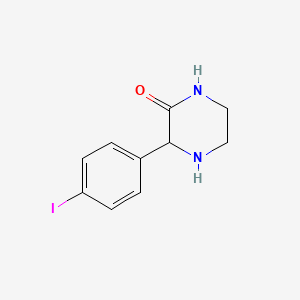

3-(4-Iodophenyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

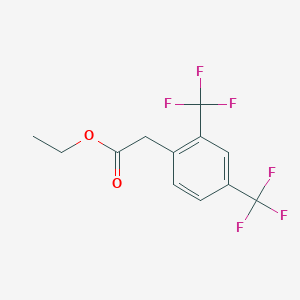

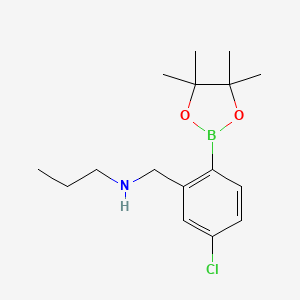

“3-(4-Iodophenyl)piperazin-2-one” is a chemical compound with the CAS Number: 1869195-99-2 . It has a molecular weight of 302.11 and is typically stored at room temperature . The compound is in powder form .

Synthesis Analysis

The synthesis of piperazin-2-one derivatives, which includes “this compound”, has been reported in several studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C10H11IN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) . This indicates that the compound contains iodine, nitrogen, and oxygen atoms, along with carbon and hydrogen .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 302.11 .Scientific Research Applications

Synthesis and Characterization

- The compound 3-(4-Iodophenyl)piperazin-2-one has been synthesized and characterized. Hanson et al. (1985) reported the synthesis of a closely related compound, 4-(4-iodophenyl)piperazine, and its derivative. They characterized these compounds for potential use in myocardial imaging radiopharmaceuticals (Hanson, Hariharan, & Astik, 1985).

Therapeutic Applications

- Kumar et al. (2017) synthesized a series of piperazine compounds, including derivatives of this compound. These compounds showed promising antidepressant and antianxiety activities in animal models (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Pharmacological Evaluation

- Zhuang et al. (1998) evaluated isoindol-1-one analogues of arylpiperazine benzamido derivatives, including compounds related to this compound, as ligands for 5-HT1A receptors. These compounds showed high in vitro binding affinity and improved metabolic stability (Zhuang, Kung, Mu, & Kung, 1998).

Pharmaceutical Stability

- Gendugov et al. (2021) studied the stability of a pharmaceutical substance related to this compound under various stress conditions. Their findings can be informative for the stability and storage conditions of compounds like this compound (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).

Chemical Synthesis and Applications

- Yousefi et al. (2018) used piperazine as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives. This showcases the utility of piperazine compounds in facilitating chemical reactions, which may extend to this compound (Yousefi, Goli-Jolodar, & Shirini, 2018).

Antimicrobial Potential

- Kim et al. (2011) demonstrated the use of a piperazin-1-yl compound in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This indicates potential antimicrobial applications for this compound (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).

Safety and Hazards

Future Directions

The future directions for “3-(4-Iodophenyl)piperazin-2-one” could involve further exploration of its synthesis methods and potential applications. For instance, the development of more efficient synthesis methods could be a focus of future research . Additionally, given its structural similarity to piperazine, a compound with known biological activity, further investigation into the biological activity of “this compound” could also be a promising direction .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with the d4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor D2-like family and plays a crucial role in the brain’s reward system.

Mode of Action

It is known that similar compounds interact with their targets by binding to the aromatic microdomain that spans the interface of the second and third transmembrane segments of the d4 dopamine receptor . This interaction influences the high-affinity interactions with the ligand, leading to changes in the receptor’s activity.

properties

IUPAC Name |

3-(4-iodophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXYDYZZGPYGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine](/img/structure/B2811015.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]propanoic acid](/img/structure/B2811017.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2811023.png)

![3-[N-(2-carboxyethyl)anilino]propanoic acid](/img/structure/B2811030.png)